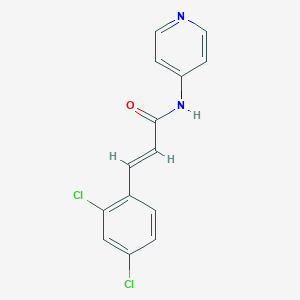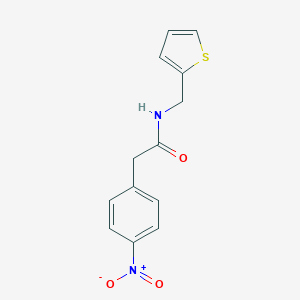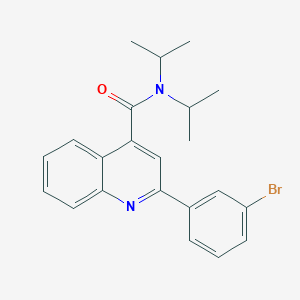![molecular formula C30H30N4O2S B458340 3,3'-sulfanediylbis{N-[4-(phenylamino)phenyl]propanamide}](/img/structure/B458340.png)
3,3'-sulfanediylbis{N-[4-(phenylamino)phenyl]propanamide}
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-bis(4-anilinophenyl)-4-thiaheptanediamide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes two anilinophenyl groups and a thiaheptanediamide backbone. Its molecular formula is C28H26N4O2S, and it has a molecular weight of approximately 482.6 g/mol.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis(4-anilinophenyl)-4-thiaheptanediamide typically involves the reaction of 4-anilinophenylamine with a thiaheptanediamide precursor. The reaction is carried out under controlled conditions, often requiring a catalyst to facilitate the formation of the desired product. The reaction conditions include maintaining a specific temperature range and pH level to ensure optimal yield and purity.
Industrial Production Methods
In an industrial setting, the production of N,N’-bis(4-anilinophenyl)-4-thiaheptanediamide involves large-scale synthesis using automated reactors. The process is optimized for efficiency, with continuous monitoring of reaction parameters to ensure consistent quality. The final product is purified using techniques such as crystallization or chromatography to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
N,N’-bis(4-anilinophenyl)-4-thiaheptanediamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where one of the anilinophenyl groups is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in an acidic or neutral medium.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in an inert atmosphere to prevent unwanted side reactions.
Substitution: Various halogenating agents or nucleophiles; conditions depend on the specific substitution reaction being performed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
N,N’-bis(4-anilinophenyl)-4-thiaheptanediamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe or as a component in drug design.
Medicine: Explored for its therapeutic potential, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of N,N’-bis(4-anilinophenyl)-4-thiaheptanediamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N’-bis(4-anilinophenyl)succinamide: Similar structure but with a succinamide backbone instead of thiaheptanediamide.
N,N’-bis(4-anilinophenyl)-1,4-diazabutadiamide: Contains a diazabutadiamide backbone, offering different chemical properties.
Uniqueness
N,N’-bis(4-anilinophenyl)-4-thiaheptanediamide is unique due to its thiaheptanediamide backbone, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Propriétés
Formule moléculaire |
C30H30N4O2S |
|---|---|
Poids moléculaire |
510.7g/mol |
Nom IUPAC |
3-[3-(4-anilinoanilino)-3-oxopropyl]sulfanyl-N-(4-anilinophenyl)propanamide |
InChI |
InChI=1S/C30H30N4O2S/c35-29(33-27-15-11-25(12-16-27)31-23-7-3-1-4-8-23)19-21-37-22-20-30(36)34-28-17-13-26(14-18-28)32-24-9-5-2-6-10-24/h1-18,31-32H,19-22H2,(H,33,35)(H,34,36) |
Clé InChI |
MUPVTISAIZAGPM-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC2=CC=C(C=C2)NC(=O)CCSCCC(=O)NC3=CC=C(C=C3)NC4=CC=CC=C4 |
SMILES canonique |
C1=CC=C(C=C1)NC2=CC=C(C=C2)NC(=O)CCSCCC(=O)NC3=CC=C(C=C3)NC4=CC=CC=C4 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 2-[({3-chloro-6-nitro-1-benzothien-2-yl}carbonyl)amino]-4-(2-naphthyl)-3-thiophenecarboxylate](/img/structure/B458261.png)
![2-{[(4-Chloro-3,5-dimethylphenoxy)acetyl]amino}-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B458262.png)


![1-(2-Fluorophenyl)-4-[3-(4-isopropylphenyl)acryloyl]piperazine](/img/structure/B458267.png)
![1-[3-(3,4-Dichlorophenyl)acryloyl]-4-(2-fluorophenyl)piperazine](/img/structure/B458268.png)


![Propyl 4-(4-cyclohexylphenyl)-2-{[(3,6-dichloro-1-benzothien-2-yl)carbonyl]amino}-5-methyl-3-thiophenecarboxylate](/img/structure/B458277.png)
![1-[3-(4-Bromophenyl)acryloyl]-4-(2-fluorophenyl)piperazine](/img/structure/B458279.png)
![3-chloro-N-[4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl]-4-nitrobenzamide](/img/structure/B458280.png)
